Rocaglamide is a natural product first isolated from the plant Aglaia elliptifolia, a member of the mahogany family (Meliaceae) []. It belongs to a class of compounds known as flavaglines, characterized by their cyclopenta[b]tetrahydrobenzofuran skeleton [, , , ]. Rocaglamide has garnered significant interest in scientific research due to its diverse biological activities, particularly its insecticidal and antitumor properties [, , , , , , ].
Future Directions
Development of More Potent and Selective Analogues: Further research is needed to synthesize rocaglamide analogues with enhanced potency, selectivity, and improved drug-like properties, such as increased bioavailability and reduced toxicity [, ].
Elucidation of Detailed Molecular Mechanisms: While the general mechanisms of action are known, further studies are needed to fully elucidate the specific interactions of rocaglamide with its molecular targets, including eIF4A, NF-κB, and other signaling pathways [, , , ].
Exploration of New Therapeutic Applications: Given its diverse biological activities, exploring the potential of rocaglamide and its derivatives in other therapeutic areas, such as antiviral, antibacterial, and neuroprotective applications, is warranted [].
Related Compounds
Didesmethylrocaglamide
Compound Description: Didesmethylrocaglamide is a naturally occurring rocaglamide derivative. It exhibits potent antiproliferative activity against various human cancer cell lines, including MONO-MAC-6 (leukemia) and MEL-JUSO (melanoma) cells [, ]. It inhibits cell growth in a similar concentration range as the anticancer drug vinblastine sulfate []. Didesmethylrocaglamide induces growth arrest of MONO-MAC-1 cells in the G2/M and possibly G0/G1 phases of the cell cycle without causing noticeable morphological damage [].
Silvestrol
Compound Description: Silvestrol is a rocaglamide derivative that exhibits potent antitumor activity, particularly against MPNSTs []. Although it shows efficacy comparable to Taxol in certain settings, silvestrol suffers from suboptimal drug-like properties, including poor oral bioavailability and potential pulmonary toxicity [].
Relevance: As a structurally similar analogue of rocaglamide, silvestrol highlights the therapeutic potential of this compound class while simultaneously emphasizing the need for derivatives with improved pharmacological profiles. This need is addressed in the development of compounds like didesmethylrocaglamide and rocaglamide, which lack the dioxanyl ring present in silvestrol, resulting in enhanced drug-like characteristics [].
Cyclorocaglamide
Compound Description: Cyclorocaglamide is a unique rocaglamide-related natural product distinguished by its bridged cyclopentatetrahydrobenzofuran structure []. Isolated from the tropical plant Aglaia oligophylla, it exhibits an unusual CD spectrum compared to other rocaglamide derivatives [].
Relevance: Cyclorocaglamide demonstrates the structural diversity within the rocaglamide family. Despite sharing the same absolute configuration as other rocaglamides, its distinct chiroptical properties highlight the importance of careful analysis and the role of computational methods in understanding these molecules [].
3′-Hydroxymethylrocaglate
Compound Description: 3′-Hydroxymethylrocaglate is a naturally occurring rocaglamide derivative with demonstrable Wnt signal inhibitory activity []. Its total synthesis has been achieved using a [3 + 2] cycloaddition reaction between 3-hydroxyflavone and methyl cinnamate, showcasing a viable synthetic route for obtaining this compound [].
Relevance: 3′-Hydroxymethylrocaglate provides insights into the structure-activity relationships of rocaglamide derivatives, particularly regarding their Wnt signal inhibitory potential. This compound exemplifies the potential of modifying the rocaglamide scaffold to explore different biological activities and therapeutic applications [].
Dehydrorocaglamide
Compound Description: Dehydrorocaglamide is a rocaglamide derivative formed by dehydration of rocaglamide. Its structure, elucidated through spectral and single-crystal X-ray analysis, contributes to understanding the structural features of the rocaglamide family [].
Relevance: Dehydrorocaglamide, as a derivative of rocaglamide, aids in understanding the core structural features and stereochemistry of the rocaglamide family, which is essential for studying their structure-activity relationship and designing new analogues [].
Aglain congeners
Compound Description: Aglain congeners are structurally similar to rocaglamides, featuring a cyclopentatetrahydrobenzopyran skeleton instead of the cyclopenta[b]tetrahydrobenzofuran core found in rocaglamides [, ]. Unlike rocaglamides, aglain derivatives generally lack significant biological activity, particularly in terms of insecticidal and cytostatic properties [].
Relevance: While structurally related to rocaglamide, aglain congeners' lack of comparable biological activity underscores the importance of the cyclopenta[b]tetrahydrobenzofuran core for the potent biological activities observed in rocaglamides []. These congeners are valuable tools for structure-activity studies, highlighting the specific structural features crucial for rocaglamide's biological effects.
Synthesis Analysis
The synthesis of rocaglamide has evolved significantly over the years, with various methods reported in the literature. Notable approaches include:
Molecular Structure Analysis
Rocaglamide's molecular structure is characterized by a cyclopenta[b]benzofuran framework, which includes several functional groups that are critical for its biological activity. The compound has a molecular formula of C17H15O4 and a molecular weight of approximately 285.30 g/mol. The structure can be represented as follows:
Molecular Structure of Rocaglamide
The presence of hydroxyl groups and an amide functional group contributes to its solubility and interaction with biological targets.
Chemical Reactions Analysis
Rocaglamide participates in various chemical reactions that are essential for its synthesis and modification:
Oxidative Cyclization: This reaction is crucial for forming the core structure from simpler precursors.
Michael Addition Reactions: These are often employed in the synthesis of rocaglamide derivatives, allowing for the introduction of various substituents on the aromatic rings.
Reduction Reactions: Reduction steps are employed to convert intermediates into rocaglamide or its analogues, often utilizing reagents like lithium aluminum hydride or sodium borohydride.
Mechanism of Action
Rocaglamide's mechanism of action involves several pathways:
Inhibition of Protein Synthesis: Rocaglamide has been shown to inhibit eukaryotic translation initiation factor 4A, leading to reduced protein synthesis in cancer cells. This mechanism underlies its potential anti-cancer properties.
Wnt Signaling Pathway Modulation: Recent studies indicate that rocaglamide derivatives can inhibit Wnt signaling, which is implicated in various cancers and developmental processes.
Physical and Chemical Properties Analysis
Rocaglamide exhibits several notable physical and chemical properties:
Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
Melting Point: Rocaglamide typically melts at around 150 °C.
Stability: The compound is stable under acidic conditions but may degrade under prolonged exposure to strong bases or light.
Applications
Rocaglamide has garnered attention for its potential applications in various fields:
Pharmaceutical Research: Due to its ability to inhibit protein synthesis and modulate signaling pathways, rocaglamide is being explored as a lead compound for developing new anti-cancer therapies.
Agricultural Chemistry: Its insecticidal properties make it a candidate for developing natural pesticides.
Biochemical Research: Rocaglamide serves as a valuable tool in studying cellular mechanisms related to translation initiation and signal transduction pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
RO 46-8443 is the first non-peptide endothelin ETB receptor selective antagonist. RO 46-8443 displays up to 2000-fold selectivity for ETB receptors both in terms of binding inhibitory potency and functional inhibition. The observed parallel rightward shift of concentration-response curves with different antagonist concentrations is consistent with a competitive binding mode. Since R0 46-8443 selectively inhibits ETB receptor mediated responses, it is a valuable tool for clarifying the role of ETB receptors in pathology.
RO4938581, also known as Ro 4882224, is a potent and selective GABAA alpha5 inverse agonists for the treatment of cognitive dysfunction. RO4938581 displays strong CYP1A2 autoinduction properties in rats. RO4938581 acts as a subtype-selective inverse agonist at the α5 subtype of the benzodiazepine binding site on the GABAA receptor. It has good selectivity for the α5 subtype and did not produce convulsant or anxiogenic effects in animal studies, making it a promising potential nootropic. Ro4938581 and a related derivative basmisanil (RG-1662, RO5186582) have subsequently been investigated for the alleviation of cognitive dysfunction in Down syndrome.